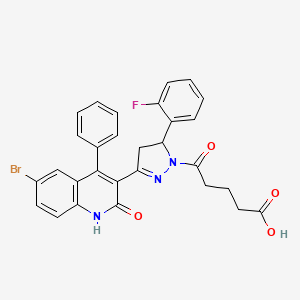
5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid” is a complex organic molecule that features multiple functional groups, including a quinoline, pyrazole, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 6-bromo-2-oxo-4-phenylquinoline and 2-fluorophenylhydrazine. The synthesis could involve the following steps:
Formation of the Pyrazole Ring: The reaction between 6-bromo-2-oxo-4-phenylquinoline and 2-fluorophenylhydrazine under acidic or basic conditions to form the pyrazole ring.
Addition of the Pentanoic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, the compound might be studied for its potential biological activity. The presence of the quinoline and pyrazole rings suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is being studied as a drug, its mechanism of action might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-4-phenylquinoline: A precursor in the synthesis of the target compound.
2-fluorophenylhydrazine: Another precursor used in the synthesis.
Other quinoline derivatives: Compounds with similar structures that might have comparable biological activities.
Uniqueness
The uniqueness of “5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid” lies in its combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C29H23BrFN3O4 |
|---|---|
Molecular Weight |
576.4 g/mol |
IUPAC Name |
5-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H23BrFN3O4/c30-18-13-14-22-20(15-18)27(17-7-2-1-3-8-17)28(29(38)32-22)23-16-24(19-9-4-5-10-21(19)31)34(33-23)25(35)11-6-12-26(36)37/h1-5,7-10,13-15,24H,6,11-12,16H2,(H,32,38)(H,36,37) |
InChI Key |
MFRXJRHOHROVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















